1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-708474 is a compound known for its high affinity as a ligand for the cholecystokinin B receptor. It is a selective antagonist that has been studied for its potential therapeutic applications, particularly in the field of neuroscience and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-708474 is synthesized as a C5-cyclohexyl analogue of L-365,260. The synthesis involves several steps, including the formation of the core structure and subsequent modifications to introduce the cyclohexyl group at the C5 position . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
The industrial production of L-708474 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
L-708474 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
L-708474 has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the study of cholecystokinin B receptor antagonists.
Biology: Investigated for its role in modulating biological pathways involving the cholecystokinin B receptor.
Medicine: Explored for its potential therapeutic effects in treating anxiety disorders and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals targeting the cholecystokinin B receptor
Mechanism of Action
L-708474 exerts its effects by selectively binding to the cholecystokinin B receptor, thereby blocking the receptor’s activity. This inhibition affects various molecular pathways, including those involved in cell proliferation and neurotransmission. The compound’s high affinity for the receptor makes it a potent antagonist, capable of modulating physiological responses mediated by the cholecystokinin B receptor .
Comparison with Similar Compounds
Similar Compounds
- Loxiglumide
- CI-988
- Devazepide
- L-365,260
- YM022
Uniqueness
L-708474 stands out due to its exceptionally high affinity for the cholecystokinin B receptor, with an IC50 value of 0.28 nanomolar, making it significantly more potent than its analogues . This high potency and selectivity make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H28N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h6-9,12-15,17,22H,3-5,10-11H2,1-2H3,(H2,25,27,30)/t22-/m0/s1 |
InChI Key |
MYNLMIGJXBPKMR-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4CCCCC4)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.